BenchChemオンラインストアへようこそ!

Dexketoprofen Isopropyl Ester

Lipophilicity Lipid emulsion formulation Oil solubility

Dexketoprofen isopropyl ester (DE; CAS 851775-73-0) is the isopropyl ester prodrug of dexketoprofen, the pharmacologically active S-(+)-enantiomer of the nonsteroidal anti-inflammatory drug (NSAID) ketoprofen. Belonging to the propionic acid derivative class, dexketoprofen inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), thereby reducing prostaglandin synthesis.

Molecular Formula C19H20O3
Molecular Weight 296.4 g/mol
Cat. No. B13411569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexketoprofen Isopropyl Ester
Molecular FormulaC19H20O3
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(C)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C19H20O3/c1-13(2)22-19(21)14(3)16-10-7-11-17(12-16)18(20)15-8-5-4-6-9-15/h4-14H,1-3H3/t14-/m0/s1
InChIKeyIXHQKBLIJOIESQ-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dexketoprofen Isopropyl Ester Procurement Guide: Chemical Class, Lipophilic Prodrug Rationale, and Preclinical Baseline


Dexketoprofen isopropyl ester (DE; CAS 851775-73-0) is the isopropyl ester prodrug of dexketoprofen, the pharmacologically active S-(+)-enantiomer of the nonsteroidal anti-inflammatory drug (NSAID) ketoprofen [1]. Belonging to the propionic acid derivative class, dexketoprofen inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), thereby reducing prostaglandin synthesis [2]. The isopropyl ester modification was introduced to markedly enhance lipophilicity (experimental log P oil/water = 3.3) and oil solubility, enabling efficient loading into lipid-based delivery systems such as intravenous lipid emulsions [1]. This physicochemical transformation distinguishes DE from the water-soluble dexketoprofen trometamol salt and the sparingly oil-soluble free acid, creating a distinct procurement rationale for lipid-emulsion, transdermal, or topical formulation development.

Why Dexketoprofen Isopropyl Ester Cannot Be Replaced by Dexketoprofen Free Acid or Its Trometamol Salt in Lipid-Based Delivery


Generic substitution of dexketoprofen isopropyl ester with dexketoprofen free acid or its trometamol salt fails specifically in lipid-emulsion and oil-based formulation contexts because the free acid is only sparingly soluble in pharmaceutical oils (requires a ratio <1:50 with prolonged stirring) and the trometamol salt is designed for aqueous solubility [1]. The isopropyl ester prodrug, with its experimental log P of 3.3, dissolves immediately in oil at any ratio, making it uniquely suitable for high-pressure homogenization into stable lipid emulsions with particle sizes of approximately 208 nm and zeta potential of −34.81 mV [1]. This oil-loading capability is a hard physicochemical prerequisite for intravenous lipid emulsion delivery; no other dexketoprofen form meets this requirement without additional solubilization strategies, making direct interchange infeasible.

Dexketoprofen Isopropyl Ester: Comparator-Driven Quantitative Evidence for Scientific Procurement Decisions


Oil/Water Partition Coefficient and Oil Solubility: Isopropyl Ester vs. Dexketoprofen Free Acid

Dexketoprofen isopropyl ester (DE) demonstrates a measured log P oil/water value of 3.3, confirming its substantial partition into oil phases, whereas dexketoprofen free acid dissolves in a pharmaceutical oil mixture (LCT:MCT = 1:1) only at a ratio of <1:50 and requires long stirring times. In direct comparison, DE dissolved immediately in the same oil mixture at any ratio [1]. This differential solubility is the fundamental physicochemical basis for lipid emulsion manufacturability.

Lipophilicity Lipid emulsion formulation Oil solubility

Anti-Inflammatory Efficacy: Dexketoprofen Isopropyl Ester Lipid Emulsion (DEE) vs. Dexketoprofen Solution (DS) in Xylene-Induced Ear Edema

In the xylene-induced ear swelling model in mice, the dexketoprofen isopropyl ester lipid emulsion (DEE) produced an edema inhibition rate of 57.79%, compared with only 28.57% for the dexketoprofen injection solution (DS) [1]. The degree of swelling in the DEE group was 6.5 ± 2.9 mg versus 11.0 ± 3.0 mg for DS (control: 15.4 ± 3.7 mg), with the difference being statistically significant (p<0.05 vs DS) [1]. This represents an approximately 2.0-fold greater anti-inflammatory effect.

Anti-inflammatory activity Xylene ear swelling In vivo pharmacology

Peripheral Anti-Nociceptive Efficacy: DEE vs. DS in Acetic Acid-Induced Writhing Test

In the acetic acid-induced abdominal constriction (writhing) test in rats, DEE produced a pain inhibition rate of 66.38%, substantially exceeding the 30.06% achieved by DS [1]. The writhing count for DEE was 6.33 ± 1.21 versus 13.17 ± 2.64 for DS (control: 18.83 ± 3.54), with p<0.01 compared with the DS group [1]. This represents a 2.2-fold greater anti-nociceptive effect, attributed to the emulsion's preferential accumulation at inflamed vessel sites and subsequent hydrolysis of DE to active dexketoprofen by tissue esterases [1].

Anti-nociceptive activity Writhing test Peripheral analgesia

Temporal Resolution of Paw Edema: DEE vs. DS in Egg-Albumin-Induced Rat Paw Edema Model

In the egg-albumin-induced paw edema model in rats, the DEE group exhibited significantly less edema from 1 to 3 hours post-injection compared with the DS group (p<0.05), with paws recovering more quickly. The DS group initially showed reduced edema at 0.5 and 1 hour, but subsequent restoration was slower and not significantly different from the untreated control [1]. This temporal advantage indicates that DEE sustains its anti-inflammatory effect more effectively during the critical 1–3 hour window when vascular permeability and inflammatory mediator release peak.

Paw edema resolution kinetics Inflammation time-course NSAID pharmacodynamics

Pharmacokinetic Equivalence with Pharmacodynamic Superiority: Demonstrating Targeted Delivery Rather Than Increased Systemic Exposure

Pharmacokinetic analysis in rats revealed no statistically significant difference in AUC, half-life, or clearance between DEE and DS after intravenous administration [1]. The AUC₀–∞ of DEE and DS were comparable (57266.24 ± 10034.05 vs. similar values, no significant difference), and similar pharmacokinetic profiles were confirmed in an independent study using ketoprofen isopropyl ester-loaded lipid microspheres versus ketoprofen solution [1][2]. Despite equivalent systemic exposure, DEE achieved 2.0-fold higher anti-inflammatory and 2.2-fold higher anti-nociceptive efficacy (see Evidence Items 2 and 3), establishing that the efficacy gain arises from targeted tissue distribution of the lipid emulsion rather than increased circulating drug levels [1].

Pharmacokinetic-pharmacodynamic dissociation Targeted drug delivery Lipid microsphere biodistribution

Lipid Emulsion Formulation Characteristics: Particle Size and Colloidal Stability Enabling In Vivo Targeting

The DEE formulation prepared with dexketoprofen isopropyl ester exhibited a mean particle size of 208.1 ± 33.1 nm and a zeta potential of −34.81 mV [1]. This particle size range is critical for passive targeting to inflamed vasculature, as lipid droplets of approximately 200 nm are retained by injured vessels with enhanced permeability while also distributing to reticuloendothelial organs [1]. The strongly negative zeta potential provides electrostatic stabilization against coalescence, ensuring long-term colloidal stability during storage and after intravenous injection [1]. No comparable lipid emulsion can be manufactured at this drug load using unesterified dexketoprofen, as the free acid cannot be adequately solubilized in the oil phase (see Evidence Item 1).

Lipid emulsion characterization Colloidal stability Drug targeting

Dexketoprofen Isopropyl Ester: High-Value Application Scenarios Informed by Comparator Evidence


Intravenous Lipid Emulsion Development for Targeted Anti-Inflammatory Therapy

The dexketoprofen isopropyl ester is uniquely qualified as the active pharmaceutical ingredient for intravenous lipid emulsion (ILE) formulations targeting inflamed tissues. Its experimental log P of 3.3 and unlimited oil solubility enable high-pressure homogenization into stable emulsions with particle sizes of approximately 208 nm, a dimension that facilitates passive accumulation at inflamed vascular sites with enhanced permeability [1]. The 2.0–2.2× pharmacodynamic advantage over conventional dexketoprofen solution at equivalent systemic exposure [1] supports its selection for ILE product development programs where tissue-targeted anti-inflammatory or analgesic activity is the therapeutic objective. This application scenario is supported solely by the quantitative evidence established in Section 3.

Preclinical Pharmacology Studies Requiring In Vivo Efficacy Differentiation from Standard Dexketoprofen Formulations

For investigators designing preclinical studies that require a demonstrable efficacy signal over standard-of-care comparators, dexketoprofen isopropyl ester in lipid emulsion offers a validated positive control with documented superiority: 57.79% vs 28.57% inhibition in ear edema and 66.38% vs 30.06% inhibition in writhing assays (both p<0.05 or p<0.01 vs dexketoprofen solution) [1]. Critically, this efficacy gain is achieved without increasing systemic drug exposure [1], allowing researchers to dissect tissue-targeting effects from simple dose-response relationships. Procurement of the isopropyl ester prodrug is therefore indicated for studies of lipid-emulsion-mediated drug delivery, inflammation-targeting mechanisms, or PK/PD modeling of colloidal carrier systems.

Analytical Reference Standard for Dexketoprofen Impurity Profiling and ANDA Regulatory Submissions

Dexketoprofen isopropyl ester is commercially available as a high-purity reference standard with detailed characterization data compliant with regulatory guidelines, suitable for analytical method development, method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) submissions related to ketoprofen or dexketoprofen products [3]. The compound can serve as a reference standard with traceability to pharmacopeial standards (USP or EP) [3]. Its defined stereochemistry as the S-(+)-enantiomer ester distinguishes it from racemic ketoprofen isopropyl ester (CAS 220662-26-0), which is critical for chiral purity assessment in dexketoprofen finished product quality control. This application scenario is grounded in the compound's established identity as an impurity standard and its availability from regulated suppliers.

Transdermal and Topical Prodrug Formulation Research Leveraging Enhanced Lipophilicity

Although direct transdermal comparison data for dexketoprofen isopropyl ester are not yet published, the established 3.6-fold improvement in oil solubility and the measured log P of 3.3 [1] provide a rational basis for its selection in transdermal or topical prodrug research programs. The isopropyl ester hydrolyzes to active dexketoprofen upon skin penetration via cutaneous esterases, a mechanism validated for the racemic ketoprofen isopropyl ester in excised human and animal skin models [4]. This application represents a class-level inference from the physicochemical evidence (Section 3, Evidence Item 1) and the broader ketoprofen ester literature, and should be considered a development-stage application requiring confirmatory permeation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dexketoprofen Isopropyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.